molecular formula C14H13ClO B3293993 (4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 885962-82-3

(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B3293993
CAS No.: 885962-82-3
M. Wt: 232.70 g/mol
InChI Key: FZQYSVXMADKNMD-UHFFFAOYSA-N
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Description

(4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and a methyl group on the biphenyl structure, along with a methanol group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can be achieved through several methods. One common method involves the reaction of 4-chloro-3-methylphenol with a suitable biphenyl derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of (4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol often involves large-scale chemical reactions using automated systems. These systems are designed to maintain precise control over reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The chloro and methyl groups on the biphenyl structure influence its binding affinity and reactivity. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares a similar structure but lacks the biphenyl moiety.

    4-Chloro-3-methylbenzyl alcohol: Similar but with a different substitution pattern on the benzene ring.

    4-Chloro-3-methylbiphenyl: Lacks the methanol group.

Uniqueness

(4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the combination of its chloro, methyl, and methanol groups on the biphenyl structure. This unique arrangement imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3-(4-chloro-3-methylphenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10-7-13(5-6-14(10)15)12-4-2-3-11(8-12)9-16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQYSVXMADKNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680133
Record name (4'-Chloro-3'-methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885962-82-3
Record name (4'-Chloro-3'-methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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